For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Naphthol-D8: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-Naphthol-D8. This deuterated analog of 1-Naphthol serves as a crucial internal standard in various analytical and metabolic studies.
Chemical Structure
1-Naphthol-D8 is a derivative of 1-Naphthol where all seven hydrogen atoms on the naphthalene ring and the hydrogen atom of the hydroxyl group are substituted with deuterium.
IUPAC Name: 1,2,3,4,5,6,7-heptadeuterio-8-deuteriooxynaphthalene[1] SMILES: [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[2H])[2H])[2H])[2H])[2H])[2H][1] CAS Number: 207569-03-7[1][2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 1-Naphthol-D8 and its non-deuterated counterpart, 1-Naphthol.
| Property | 1-Naphthol-D8 | 1-Naphthol |
| Molecular Formula | C₁₀D₇OD[2][3] | C₁₀H₈O[4][5] |
| Molecular Weight | 152.22 g/mol [1][2][3] | 144.17 g/mol [4][5] |
| Exact Mass | 152.107728842 Da[1] | 144.057514874 Da[4] |
| Appearance | Solid[6] | White to pale yellow crystalline powder[5] |
| Melting Point | Not available | 95–99°C[5] |
| Boiling Point | Not available | 280°C[5] |
| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether, and chloroform[5] |
| Isotopic Purity | 97-98 atom % D[2][6] | Not applicable |
Experimental Protocols
Synthesis of Deuterated Naphthalene (Precursor)
A common method for preparing deuterated aromatic compounds involves isotope exchange in the presence of a catalyst. A representative procedure for the synthesis of Naphthalene-D8 is as follows:
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A mixture of naphthalene (1.00 g, 7.80 mmol), 5% Platinum on Carbon (Pt/C) (1.52 g, 0.390 mmol), heavy water (D₂O, 40 mL), isopropanol (2 mL), and decahydronaphthalene (20 mL) is prepared in a high-pressure reactor.[7]
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The mixture is stirred at 80°C for 24 hours.[7]
-
After cooling to room temperature, dichloromethane is added to the reaction mixture.[7]
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The organic layer is separated, dried over magnesium sulfate (MgSO₄), and filtered.[7]
-
The filtrate is concentrated to yield deuterated naphthalene.[7]
This deuterated naphthalene can then be used as a starting material for the synthesis of 1-Naphthol-D8 through established methods for the hydroxylation of naphthalene.
Analytical Method for Naphthalene Metabolites in Urine
1-Naphthol-D8 is utilized as an internal standard for the quantitative analysis of naphthalene metabolites in biological samples. A typical workflow using gas chromatography-mass spectrometry (GC-MS) is described below.[8]
-
Sample Preparation: A urine sample is buffered, and an internal standard solution containing 1-Naphthol-D8 is added.[8]
-
Enzymatic Hydrolysis: The sample undergoes enzymatic hydrolysis to release the conjugated forms of the analytes.[8]
-
Solid-Phase Extraction (SPE): The analytes, including 1-Naphthol and the 1-Naphthol-D8 internal standard, are purified and concentrated using a solid-phase extraction cartridge.[8]
-
Silylation: The extracted analytes are derivatized through silylation to improve their volatility and thermal stability for GC analysis.[8]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.[8]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to the peak area of the 1-Naphthol-D8 internal standard.[8]
Biological Pathways and Experimental Workflows
Metabolism of 1-Naphthol
1-Naphthol is a metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[4][9] It is further metabolized in the body. The diagram below illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of naphthalene and carbaryl to 1-Naphthol and its subsequent metabolism.
Experimental Workflow for Analysis of Naphthalene Metabolites
The following diagram illustrates the key steps in the analytical workflow for the determination of naphthalene metabolites in urine using 1-Naphthol-D8 as an internal standard.
Caption: Experimental workflow for the analysis of naphthalene metabolites in urine.
Applications in Research and Drug Development
1-Naphthol-D8 is primarily used as an internal standard in analytical methods for the quantification of 1-Naphthol in various biological and environmental matrices. Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.
The naphthalene scaffold is an important building block in drug discovery, with applications in developing anticancer, antimicrobial, and anti-inflammatory agents, among others.[10] Understanding the metabolism of naphthalene-containing compounds is therefore critical in drug development. 1-Naphthol-D8 plays a vital role in these pharmacokinetic and toxicological studies.
Safety and Handling
1-Naphthol is considered harmful if ingested or inhaled and can cause skin and eye irritation.[5][11] It is also toxic to aquatic life with long-lasting effects.[11] When handling 1-Naphthol-D8, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from sources of heat and ignition.[5][12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]
References
- 1. 1-Naphthalen-2,3,4,5,6,7,8-d7-ol-d | C10H8O | CID 12205464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemiis.com [chemiis.com]
- 6. 1-Naphthol-d8 97 atom % D [sigmaaldrich.com]
- 7. NAPHTHALENE-D8 synthesis - chemicalbook [chemicalbook.com]
- 8. series.publisso.de [series.publisso.de]
- 9. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
